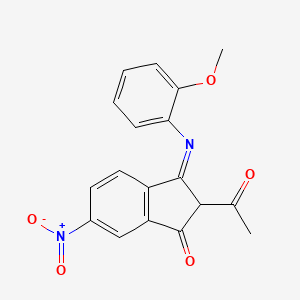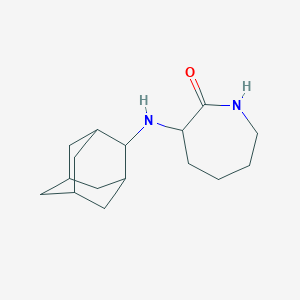![molecular formula C31H25N3O3 B4889570 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple aromatic rings and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives to form pyrazole intermediates. These intermediates are then subjected to cyclization reactions under acidic or basic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Substituting agents
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Properties
IUPAC Name |
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-35-25-17-11-10-16-22(25)30-24-19-27(37-3)26(36-2)18-23(24)28-29(20-12-6-4-7-13-20)33-34(31(28)32-30)21-14-8-5-9-15-21/h4-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYJIKLABVGREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![Ethyl 4-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4889559.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
